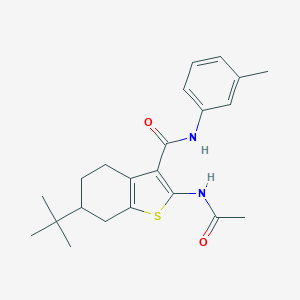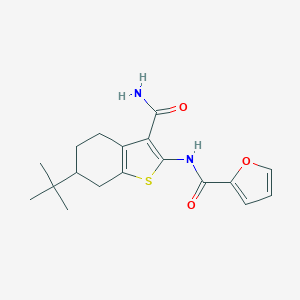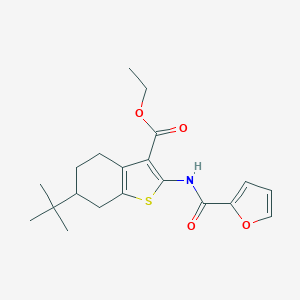![molecular formula C14H15ClN2O2 B289471 2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione, also known as CC-5013 or lenalidomide, is a small molecule drug that has been shown to have anti-tumor and anti-inflammatory effects. It is a derivative of thalidomide, which was originally developed as a sedative but was later found to have teratogenic effects. Lenalidomide was developed to have similar therapeutic effects to thalidomide but without the teratogenic effects.
Mecanismo De Acción
The exact mechanism of action of lenalidomide is not fully understood. It is known to have multiple targets, including cytokines, growth factors, and immune cells. Lenalidomide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as to enhance the activity of natural killer (NK) cells and T cells.
Biochemical and physiological effects:
Lenalidomide has been shown to have multiple biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. Lenalidomide has also been shown to induce apoptosis, or programmed cell death, in tumor cells. In addition, lenalidomide has been shown to modulate the immune system, enhancing the activity of NK cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lenalidomide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, lenalidomide also has some limitations for lab experiments. It is a highly potent drug that can have toxic effects at high concentrations, which can make it difficult to use in certain experiments. In addition, lenalidomide can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on lenalidomide. One area of research is in the development of new derivatives of lenalidomide that have improved therapeutic properties. Another area of research is in the identification of biomarkers that can predict response to lenalidomide treatment. In addition, there is ongoing research on the use of lenalidomide in combination with other drugs for the treatment of various types of cancer and autoimmune diseases. Finally, there is ongoing research on the mechanism of action of lenalidomide, which may lead to the development of new drugs with similar therapeutic properties.
Métodos De Síntesis
Lenalidomide is synthesized from 3-amino-pyridine-2,6-dione, which is reacted with 2-chloro-3-formylpyridine to form 2-[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione. The synthesis method involves several steps of purification and isolation to obtain the final product.
Aplicaciones Científicas De Investigación
Lenalidomide has been extensively studied for its anti-tumor and anti-inflammatory effects. It has been shown to have therapeutic effects in multiple myeloma, a type of blood cancer, as well as in other hematological malignancies. Lenalidomide has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Propiedades
Fórmula molecular |
C14H15ClN2O2 |
|---|---|
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2)6-11(18)9(12(19)7-14)8-17-10-4-3-5-16-13(10)15/h3-5,8,17H,6-7H2,1-2H3 |
Clave InChI |
HXUBCPIFLYPPQD-UHFFFAOYSA-N |
SMILES isomérico |
CC1(CC(=O)C(=CNC2=C(N=CC=C2)Cl)C(=O)C1)C |
SMILES |
CC1(CC(=O)C(=CNC2=C(N=CC=C2)Cl)C(=O)C1)C |
SMILES canónico |
CC1(CC(=O)C(=CNC2=C(N=CC=C2)Cl)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)
![6-Tert-butyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289392.png)
![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289398.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)


![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B289410.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)